

# 15-epi Travoprost chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **15-epi Travoprost**: Chemical Structure, Properties, and Biological Activity

### Introduction

**15-epi Travoprost** is a synthetic prostaglandin analogue and a key impurity of Travoprost, a medication used to treat open-angle glaucoma and ocular hypertension.[1][2] As an epimer of Travoprost, it differs only in the stereochemical configuration at the carbon-15 position.[1] This subtle structural change can have significant implications for its biological activity, receptor binding affinity, and overall pharmacological profile. This guide provides a detailed overview of the chemical structure, physicochemical properties, and the biological context of **15-epi Travoprost** for researchers and professionals in drug development.

## **Chemical Structure and Physicochemical Properties**

The defining structural feature of **15-epi Travoprost** is the orientation of the hydroxyl group at the C-15 position. This stereocenter is critical for its interaction with the prostaglandin F (FP) receptor.

Table 1: Chemical and Physical Properties of 15-epi Travoprost



| Property          | Value                                                                                                                                                 | Source    |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | propan-2-yl (Z)-7-<br>[(1R,2R,3R,5S)-3,5-dihydroxy-<br>2-[(E,3S)-3-hydroxy-4-[3-<br>(trifluoromethyl)phenoxy]but-1-<br>enyl]cyclopentyl]hept-5-enoate | [3][4]    |
| Molecular Formula | C26H35F3O6                                                                                                                                            | [3][4]    |
| Molecular Weight  | 500.56 g/mol                                                                                                                                          | [3]       |
| CAS Number        | 1420791-14-5                                                                                                                                          | [2][3][4] |
| Appearance        | Colorless Liquid                                                                                                                                      |           |
| Canonical SMILES  | CC(C)OC(=0)CCCC=CC[C@<br>H]1INVALID-LINK/C=C/<br>INVALID-LINKC(F)<br>(F)F)O">C@@HO                                                                    | [4]       |

## **Mechanism of Action and Signaling Pathway**

Like its parent compound Travoprost, the biological activity of **15-epi Travoprost** is mediated through its interaction with the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[5][6] Travoprost itself is a prodrug that is hydrolyzed by corneal esterases into its active free acid form.[5][7] This active form is a selective agonist for the FP receptor.[7]

Activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq protein pathway.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[6] IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>). This increase in cytosolic calcium in the cells of the ciliary muscle and trabecular meshwork is believed to remodel the extracellular matrix, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure (IOP).[9]





Click to download full resolution via product page

FP Receptor signaling cascade initiated by Travoprost.



# Experimental Protocols Synthesis and Purification of 15-epi Travoprost

The synthesis of **15-epi Travoprost**, often as a reference standard for impurity analysis, requires precise stereochemical control. A general synthetic approach involves the reduction of a ketone precursor.

#### Methodology:

- Precursor Synthesis: A common strategy involves the synthesis of a prostaglandin core structure containing a ketone at the C-15 position (15-keto Travoprost). This intermediate can be prepared through multi-step organic synthesis routes.
- Stereoselective Reduction: The critical step is the stereoselective reduction of the 15-keto group to a hydroxyl group. The choice of reducing agent determines the stereochemical outcome.
  - To obtain Travoprost (15R configuration), a specific chiral reducing agent is used.
  - To generate 15-epi Travoprost (15S configuration), a different reducing agent or reaction conditions are employed to favor the formation of the S-epimer.
- Purification: Following the reduction, the reaction mixture will contain a mixture of epimers.
   The desired 15-epi Travoprost is separated from the 15R epimer and other impurities using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
- Structure Verification: The final product's identity and purity are confirmed using analytical techniques.
  - Mass Spectrometry (MS): To confirm the molecular weight (500.56 g/mol ).
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm
    the chemical structure and, critically, the stereochemistry at the C-15 position by analyzing
    coupling constants and chemical shifts.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. 15-Epi travoprost | C26H35F3O6 | CID 35023509 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15-epi Travoprost | CAS 1420791-14-5 | LGC Standards [lgcstandards.com]
- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. Travoprost | C26H35F3O6 | CID 5282226 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]
- To cite this document: BenchChem. [15-epi Travoprost chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585541#15-epi-travoprost-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com